N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide
Description
The compound N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide is a heterocyclic hybrid molecule featuring a thiophene core substituted with a hydroxymethyl-furan moiety and an ethanediamide linker to a 1,2-oxazole ring. The hydroxymethyl group on the furan ring may enhance solubility, while the thiophene and oxazole rings contribute to π-π stacking interactions and metabolic stability .
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(10-2-1-6-22-10)11-4-3-9(24-11)8-16-14(20)15(21)17-12-5-7-23-18-12/h1-7,13,19H,8H2,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJAKBLOUCSDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization to introduce the hydroxy and methyl groups. The final step involves the formation of the oxalamide linkage with the isoxazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxalamide linkage can be reduced to amines.
Substitution: Functional groups on the furan, thiophene, and isoxazole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxalamide linkage can yield primary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide exhibit significant anticancer properties. Studies have shown that derivatives with thiophene and furan structures can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Case Study:
A notable study assessed the cytotoxic effects of related compounds on cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the thiophene ring is often associated with enhanced interaction with microbial membranes, leading to increased permeability and cell death.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines.
Case Study:
In a controlled study involving animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Furan Intermediate : Reduction of furan derivatives using sodium borohydride.
- Thiophene Synthesis : Similar reduction methods are employed for thiophene derivatives.
- Coupling Reaction : Utilizing palladium catalysts for coupling furan and thiophene intermediates.
- Amidation : Finalizing the product through amidation reactions with appropriate carboxylic acids.
Mechanism of Action
The mechanism of action of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The furan, thiophene, and isoxazole rings can interact with enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in binding to biological macromolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, substituent effects, and inferred properties.
Structural Analogues with Thiophene and Furan Moieties
Key Observations :
- Synthetic Routes : The target compound’s synthesis likely parallels methods for furan-thiophene hybrids (e.g., acid-catalyzed condensations ), but the hydroxymethyl group may necessitate protective strategies to avoid side reactions. In contrast, thiazole-oxadiazole derivatives (e.g., ) employ hydrazine and CS₂/KOH under milder conditions.
- Substituent Effects: The hydroxymethyl-furan group distinguishes the target compound from ranitidine analogues, which feature a dimethylamino-furan motif. This difference may reduce basicity but improve hydrogen-bonding capacity . The 1,2-oxazole ring offers greater metabolic stability compared to 1,3,4-oxadiazole systems in analogues .
Electronic and Physicochemical Properties
- Solubility : The hydroxymethyl group may increase aqueous solubility relative to methyl or aryl substituents in analogues like those in .
Biological Activity
N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include furan and thiophene rings. These structural elements are often associated with diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.43 g/mol. The compound exhibits a hydrazone structure, synthesized from various organic reactions involving thiophene derivatives and oxazolines.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The furan and thiophene moieties can engage in π-stacking interactions and hydrogen bonding with proteins and nucleic acids, potentially leading to modulation of their functions. The oxazole ring may enhance the compound's stability and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing furan and thiophene rings possess notable antibacterial properties. For instance, the presence of hydroxymethyl groups has been linked to enhanced interaction with bacterial cell walls, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal IC50 values indicating potent activity against HeLa and HepG2 cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Cells | IC50 (µg/mL) | Mechanism |
|---|---|---|---|---|
| Antibacterial | N/A | Staphylococcus aureus | 62.37 | Disruption of cell wall synthesis |
| Anticancer | N/A | HeLa | 62.37 | Induction of apoptosis |
| Antimicrobial | N/A | E. coli | 250 | Inhibition of protein synthesis |
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of furan compounds showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL . The study highlighted the importance of structural modifications in enhancing biological activity.
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines demonstrated that modifications in functional groups could lead to substantial changes in IC50 values, indicating the potential for targeted therapeutic applications .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a thiophene ring fused with a furan-hydroxymethyl group, an oxalamide linker, and an isoxazole moiety. These functional groups contribute to its reactivity:
- Thiophene : Susceptible to electrophilic substitution (e.g., sulfoxidation) and oxidative transformations .
- Furan-hydroxymethyl : Participates in hydrogen bonding and may undergo acid-catalyzed dehydration .
- Oxalamide : Acts as a hydrogen-bond donor/acceptor, influencing biological interactions .
- Isoxazole : Stabilizes π-π stacking interactions in target binding . Methodological Insight: Use X-ray crystallography or DFT calculations to map bond angles and electron density for reactivity predictions .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Coupling of thiophene-furan intermediates (e.g., via Suzuki-Miyaura cross-coupling) .
- Step 2 : Introduction of the oxalamide linker using ethyl oxalyl chloride under anhydrous conditions .
- Step 3 : Isoxazole ring formation via cyclization of hydroxylamine derivatives . Key Conditions: Reactions require inert atmospheres (N₂/Ar), temperatures ≤ 80°C, and chromatographic purification (HPLC or TLC) to minimize side products .
Q. How is compound purity validated in synthesis?
Analytical techniques include:
- NMR Spectroscopy : Confirm functional group integration (e.g., furan C-H protons at δ 6.2–7.4 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₅N₃O₄S: calculated 366.08) .
- HPLC : Monitor retention times under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest activity against:
Q. How does solvent choice impact its stability during storage?
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but risk hydrolysis of the oxalamide group .
- Non-polar solvents (hexane, toluene) : Improve shelf life but reduce solubility. Recommendation: Store in amber vials at −20°C in anhydrous DMSO with molecular sieves .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Q. How do structural modifications alter bioactivity?
Case Study : Replacing the furan-hydroxymethyl group with a methyl ester:
Q. What strategies resolve contradictions in reported biological data?
Common issues arise from:
- Assay Variability : Compare results across multiple platforms (e.g., MTT vs. resazurin assays) .
- Impurity Interference : Re-run assays with HPLC-purified batches (>98% purity) .
- Cell Line Differences : Validate activity in primary cells vs. immortalized lines (e.g., HeLa vs. PBMCs) .
Q. How can computational modeling guide drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
